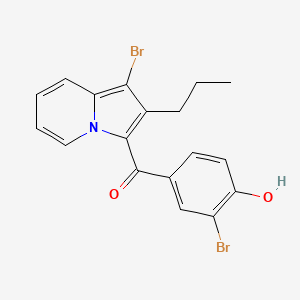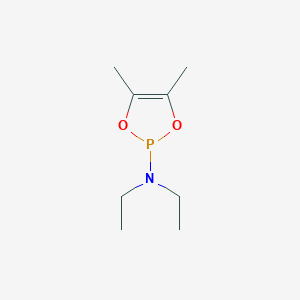
Piperidinium, 1-(1,3-dioxolan-2-ylmethyl)-1-methyl-4-((9H-xanthen-9-ylcarbonyl)oxy)-, bromide, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Piperidinium, 1-(1,3-dioxolan-2-ylmethyl)-1-methyl-4-((9H-xanthen-9-ylcarbonyl)oxy)-, bromide, trans-” is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including piperidinium, dioxolane, and xanthene moieties, makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Piperidinium, 1-(1,3-dioxolan-2-ylmethyl)-1-methyl-4-((9H-xanthen-9-ylcarbonyl)oxy)-, bromide, trans-” typically involves multiple steps:
Formation of the Piperidinium Salt: The piperidinium moiety can be synthesized by reacting piperidine with an appropriate alkylating agent under basic conditions.
Introduction of the Dioxolane Group: The dioxolane ring can be introduced through a reaction between an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Attachment of the Xanthene Group: The xanthene moiety can be attached via esterification or amidation reactions using xanthene-9-carboxylic acid or its derivatives.
Final Bromination: The bromide ion can be introduced by treating the intermediate compound with a brominating agent such as hydrobromic acid or N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the xanthene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Medicine
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of “Piperidinium, 1-(1,3-dioxolan-2-ylmethyl)-1-methyl-4-((9H-xanthen-9-ylcarbonyl)oxy)-, bromide, trans-” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Piperidinium Salts: Compounds with similar piperidinium moieties.
Dioxolane Derivatives: Compounds containing the dioxolane ring.
Xanthene Derivatives: Compounds with xanthene structures.
Uniqueness
The unique combination of piperidinium, dioxolane, and xanthene groups in this compound provides distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
| 79708-72-8 | |
Fórmula molecular |
C24H28BrNO5 |
Peso molecular |
490.4 g/mol |
Nombre IUPAC |
[1-(1,3-dioxolan-2-ylmethyl)-1-methylpiperidin-1-ium-4-yl] 9H-xanthene-9-carboxylate;bromide |
InChI |
InChI=1S/C24H28NO5.BrH/c1-25(16-22-27-14-15-28-22)12-10-17(11-13-25)29-24(26)23-18-6-2-4-8-20(18)30-21-9-5-3-7-19(21)23;/h2-9,17,22-23H,10-16H2,1H3;1H/q+1;/p-1 |
Clave InChI |
RYBHKTWQXAMRKR-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC(CC1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CC5OCCO5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


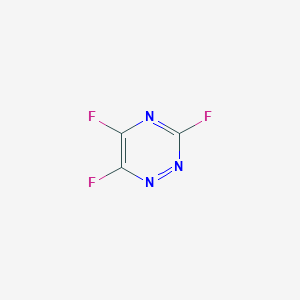
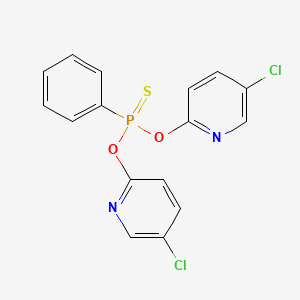
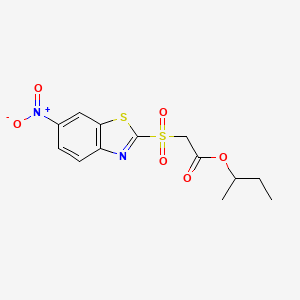
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)

